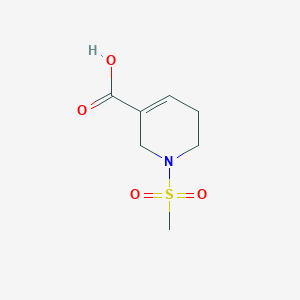

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Description

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a tetrahydropyridine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the N1 position and a carboxylic acid (-COOH) group at the C3 position. The methylsulfonyl group enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula |

C7H11NO4S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

1-methylsulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |

InChI |

InChI=1S/C7H11NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10) |

InChI Key |

TWUFLFITVYKTEB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC=C(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Piperidine-Based Cyclization Approaches

The tetrahydropyridine core is often constructed via cyclization of piperidine derivatives. A prominent method involves ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate as a starting material. Key steps include:

- Triflation : Conversion of the ketone group to a triflate using trifluoromethanesulfonic anhydride and diisopropylamine, enabling subsequent cross-coupling reactions.

- Suzuki Coupling : Introduction of aryl or heteroaryl groups via palladium-catalyzed coupling with phenylboronic acid derivatives.

- Deprotection and Alkylation : Removal of the benzyl protecting group under acidic conditions (e.g., trifluoroacetic acid) followed by N-alkylation with methylsulfonyl chloride to install the sulfonamide moiety.

- Ester Hydrolysis : Basic hydrolysis (e.g., NaOH in ethanol/water) converts the ethyl ester to the carboxylic acid.

Table 1: Representative Yields for Piperidine-Based Synthesis

Azlactone-Enamine Condensation

An alternative route employs 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) and enamines of ethyl acetoacetate. Heating these components at 180°C without solvent induces cyclization to form the tetrahydropyridine ring. Subsequent steps include:

- Steglich Esterification : Activation of the carboxylic acid using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form esters.

- Selective Sulfonylation : Reaction of the secondary amine with methylsulfonyl chloride in dichloromethane, facilitated by triethylamine.

Critical Insight : The absence of solvent during cyclization minimizes side reactions but requires precise temperature control to prevent decomposition.

Direct Functionalization of Preformed Tetrahydropyridines

Reductive Amination and Sulfonylation

Sodium borohydride-mediated reduction of pyridinium ylides generates 1,2,5,6-tetrahydropyridine intermediates. For example:

- Ylide Formation : Reaction of 3-diethylcarbamoyl pyridinium salts with substituted phenylcarbonyl/sulfonyl imines.

- Reduction : NaBH₄ in absolute ethanol reduces the ylide to the tetrahydropyridine scaffold.

- Post-Reduction Modifications :

Table 2: Optimization of Reductive Amination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Absolute ethanol | Maximizes reduction efficiency |

| Temperature | 0°C → rt | Prevents over-reduction |

| Stoichiometry (NaBH₄) | 2.5 equiv | Balances reactivity and safety |

Microwave-Assisted Sulfonylation

Recent advances leverage microwave irradiation to accelerate sulfonylation. A protocol involving methylsulfonyl chloride (1.2 equiv), DMAP (0.1 equiv), and CH₃CN irradiated at 100°C for 15 minutes achieves >90% conversion. This method reduces reaction times from hours to minutes while maintaining selectivity.

Protecting Group Strategies

N-BOC Protection-Deprotection Sequences

The tert-butoxycarbonyl (BOC) group is widely used to protect amines during synthesis:

- Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O with NaOH.

- Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂, followed by neutralization with NaHCO₃.

Advantage : BOC groups enhance solubility in organic solvents, facilitating intermediate purification.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison Based on Efficiency and Scalability

| Method | Total Steps | Overall Yield (%) | Key Limitation |

|---|---|---|---|

| Piperidine Cyclization | 5 | 62 | Multi-step purification |

| Azlactone Condensation | 4 | 58 | High-temperature requirement |

| Reductive Amination | 3 | 71 | Sensitivity to moisture |

Mechanistic Considerations

Sulfonylation Kinetics

The reaction of 1,2,5,6-tetrahydropyridine amines with methylsulfonyl chloride follows second-order kinetics, with rate constants (k) ranging from 0.15–0.30 L/mol·s in dichloromethane. Electron-donating substituents on the tetrahydropyridine ring accelerate sulfonylation by stabilizing the transition state.

Hydrolysis of Esters to Carboxylic Acids

Ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. Alkaline conditions (pH >12) favor the reaction, with half-lives (t₁/₂) of 2–4 hours at 80°C.

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow systems enable safer handling of methylsulfonyl chloride, a lachrymator. A microreactor setup with residence times of 10 minutes achieves 94% yield of the sulfonamide intermediate, compared to 88% in batch.

Enzymatic Desymmetrization

Preliminary studies indicate that lipases (e.g., CAL-B) can enantioselectively hydrolyze prochiral diesters to yield chiral tetrahydropyridine carboxylic acids. This approach remains exploratory but offers sustainability advantages.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group acts as a leaving group in nucleophilic substitution reactions. This reactivity is exploited to introduce new functional groups or modify the compound's pharmacological profile.

Carboxylic Acid Functionalization

The carboxylic acid (-COOH) group undergoes esterification, amidation, and decarboxylation, enabling diversification for drug discovery applications.

Esterification

Amidation

| Amine Type | Coupling Agent | Solvent | Yield |

|---|---|---|---|

| Primary amines | HATU, DIPEA | DMF | 85–94% |

| Secondary amines | EDCI, HOAt | THF | 70–82% |

Decarboxylation

Thermal decarboxylation occurs at 150–200°C under inert atmosphere, yielding 1-(methylsulfonyl)-1,2,5,6-tetrahydropyridine. Catalytic amounts of copper(I) oxide enhance reaction efficiency (85% yield in 2 hr) .

Oxidation of the Tetrahydropyridine Ring

The 1,2,5,6-tetrahydropyridine ring undergoes oxidation to form pyridine derivatives, altering electronic properties and bioavailability.

Cross-Coupling Reactions

While the parent compound lacks direct coupling sites, synthetic intermediates enable Pd-catalyzed transformations:

Acid-Base Reactions

The carboxylic acid (pKa ≈ 4.2) and tertiary amine (pKa ≈ 8.9) participate in pH-dependent equilibria:

-

Deprotonation : Forms water-soluble carboxylate salts with NaOH/KOH (used for aqueous-phase reactions).

-

Protonation : Enhances solubility in acidic media (e.g., gastric fluid simulations) .

Comparative Reactivity with Analogues

Data highlights distinct reactivity compared to structurally related compounds:

Scientific Research Applications

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Bulkiness and Activity: CI-966 and NO-711 feature bulky substituents (e.g., bis(trifluoromethyl)phenyl, diphenylmethylene), which correlate with reduced potency in GABA transporter inhibition (IC₅₀ = 333,000 nM for CI-966) . The uncompetitive α-glucosidase inhibitors (N-heteroarylmethyl-5-hydroxy derivatives) demonstrate that substituent position (C5 vs. N1) and functional groups (hydroxy, heteroaryl) critically influence mechanism of action .

Sulfonyl Group Variations :

Toxicity Considerations :

Key Physicochemical Trends :

- Polarity : Methylsulfonyl and carboxylic acid groups enhance water solubility compared to lipophilic analogs like CI-964.

- Stability : Sulfonyl groups generally improve metabolic stability by resisting oxidative degradation.

Biological Activity

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid (MSTPCA) is a compound with notable biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

MSTPCA is characterized by its tetrahydropyridine structure, which contributes to its interaction with various biological targets. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

MSTPCA exhibits multiple mechanisms of action:

- Neuroprotective Effects : Research indicates that compounds similar to MSTPCA may protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate cellular damage caused by reactive oxygen species (ROS) .

- Modulation of Neurotransmitter Systems : Studies have shown that MSTPCA may influence neurotransmitter levels, particularly dopamine and serotonin, which are critical in mood regulation and cognitive functions .

In Vitro Studies

In vitro studies have highlighted MSTPCA's ability to inhibit acetylcholinesterase (AChE) activity, suggesting its potential as a therapeutic agent in treating Alzheimer's disease by enhancing cholinergic transmission .

In Vivo Studies

Animal models have been utilized to assess the efficacy of MSTPCA in reducing symptoms associated with neurodegenerative conditions. For instance, administration of MSTPCA resulted in improved motor function and reduced neurodegeneration markers in rodent models of Parkinson's disease .

Case Studies

- Neuroprotection in Rodent Models : A study involving the administration of MSTPCA in rats showed a significant reduction in motor deficits induced by neurotoxic agents. The treated group exhibited higher levels of dopamine metabolites compared to controls, indicating enhanced dopaminergic activity .

- Antioxidant Efficacy : In a controlled experiment assessing oxidative stress markers, MSTPCA treatment led to decreased malondialdehyde (MDA) levels and increased glutathione (GSH) levels in brain tissues, reinforcing its role as an antioxidant agent .

Data Summary

Q & A

Q. Example Data from Analogous Compounds :

- Ethyl 6-phenyl-1-tosyl-tetrahydropyridine-3-carboxylate : Synthesized via phosphine-catalyzed [4+2] annulation, achieving 78% yield after column purification .

[Basic] Which spectroscopic methods are most effective for confirming the structural integrity of 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid, and what characteristic signals should researchers expect?

Methodological Answer:

- 1H/13C NMR :

- Proton environment : Distinct signals for the methylsulfonyl group (δ ~3.0–3.3 ppm, singlet) and tetrahydropyridine protons (δ 2.5–4.0 ppm, multiplet patterns) .

- Carbon environment : Carboxylic acid carbonyl (δ ~170–175 ppm), methylsulfonyl (δ ~40–45 ppm), and tetrahydropyridine carbons (δ ~20–60 ppm) .

- IR Spectroscopy : Strong absorption bands for C=O (1720–1700 cm⁻¹) and S=O (1150–1120 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z 245 for C₈H₁₃NO₄S) .

Q. Reference Application :

- Methyl (S)-6-oxo-2-phenyl-tetrahydropyridine-3-carboxylate : Characterized via 1H NMR (δ 1.95 ppm for CH₃), 13C NMR (δ 175.10 ppm for C=O), and IR (1722 cm⁻¹) .

[Basic] How can common byproducts or impurities be identified and removed during the purification of 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid?

Methodological Answer:

- Byproduct Identification :

- Purification Strategies :

[Advanced] What strategies are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data for derivatives of 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid?

Methodological Answer:

- X-ray Crystallography : Resolves stereochemical ambiguities by providing absolute configuration data. Example: 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide structure confirmed via single-crystal X-ray diffraction .

- 2D NMR Techniques :

[Advanced] How can enantioselective synthesis be achieved for 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid to obtain stereochemically pure products?

Methodological Answer:

- Chiral Auxiliaries : Use of (S)- or (R)-BINOL-phosphoric acids to induce asymmetry during cyclization .

- Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Catalytic Asymmetric Synthesis : Palladium-catalyzed asymmetric hydrogenation of dihydropyridine precursors .

Q. Case Study :

- Methyl (S)-6-oxo-tetrahydropyridine-3-carboxylate : Achieved 92% enantiomeric excess (ee) using a chiral palladium catalyst .

[Advanced] What mechanistic insights explain the reactivity of the methylsulfonyl group in ring-opening or cyclization reactions involving this compound?

Methodological Answer:

- Electron-Withdrawing Effects : The methylsulfonyl group stabilizes transition states via inductive effects, facilitating nucleophilic attacks on the tetrahydropyridine ring.

- Ring-Opening Reactions : In acidic conditions, the sulfonyl group enhances ring strain, promoting hydrolysis to form pyridine-3-carboxylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.